molecular formula C24H25NO3 B11397059 3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11397059
M. Wt: 375.5 g/mol
InChI Key: OFKQJVZQSQYZAL-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that combines elements of benzyl, chromeno, and oxazin rings

Preparation Methods

The synthesis of 3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chromeno ring, followed by the introduction of the oxazin moiety. The final step involves the addition of the 4-methylbenzyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzyl, chromeno, and oxazin derivatives. What sets 3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. Some similar compounds are:

  • Benzyl derivatives
  • Chromeno derivatives
  • Oxazin derivatives

This compound’s unique structure makes it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

14-[(4-methylphenyl)methyl]-10,16-dioxa-14-azatetracyclo[9.8.0.02,8.012,17]nonadeca-1(11),2(8),12(17),18-tetraen-9-one

InChI

InChI=1S/C24H25NO3/c1-16-7-9-17(10-8-16)13-25-14-21-22(27-15-25)12-11-19-18-5-3-2-4-6-20(18)24(26)28-23(19)21/h7-12H,2-6,13-15H2,1H3

InChI Key

OFKQJVZQSQYZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCCCC5)OC2

Origin of Product

United States

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